N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidin-based small molecule featuring a sulfanyl acetamide backbone. Key structural elements include:
- A cyclopenta[d]pyrimidin-4-yl core with a 2-oxo substituent.
- A pyridin-4-ylmethyl group at position 1 of the core.
- A 2-fluorophenyl moiety attached via an acetamide linkage at position 2.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-16-5-1-2-6-17(16)24-19(27)13-29-20-15-4-3-7-18(15)26(21(28)25-20)12-14-8-10-23-11-9-14/h1-2,5-6,8-11H,3-4,7,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFHQKJDUGASAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3F)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogues, differing primarily in substituents and core modifications. Key comparisons include:
Impact of Substituents :
- Halogen Effects : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to chlorine (in ) or iodine (in ), as fluorine’s electronegativity enhances binding without significant steric hindrance.
Physicochemical and Pharmacokinetic Comparisons
Molecular Similarity Metrics :
- Tanimoto Coefficient : Computational analysis (e.g., Morgan fingerprints) reveals ~60–70% similarity between the target compound and /, driven by shared acetamide and heterocyclic cores .
- Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (e.g., kinase inhibition) suggests that the target compound and cluster together, likely due to shared pyrimidin-based pharmacophores .
NMR and Spectroscopic Comparisons :
- Chemical Shift Analysis : NMR data (e.g., δH in regions A and B of cyclopenta[d]pyrimidin derivatives) show distinct shifts for the 2-fluorophenyl group compared to chlorophenyl or iodophenyl analogues, indicating altered electronic environments .
Computational and Experimental Validation
- Molecular Dynamics : Simulations predict that the pyridin-4-ylmethyl group in the target compound stabilizes binding via π-cation interactions, absent in and .
- Lumping Strategy : Organic compounds with similar cores (e.g., cyclopenta[d]pyrimidin) are often grouped in computational models, as their physicochemical properties (logP, solubility) align closely .
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